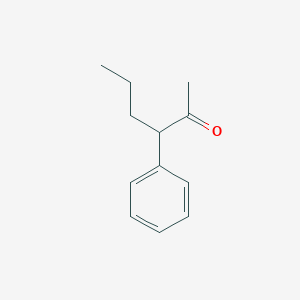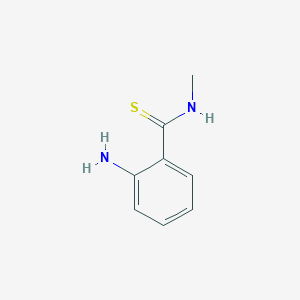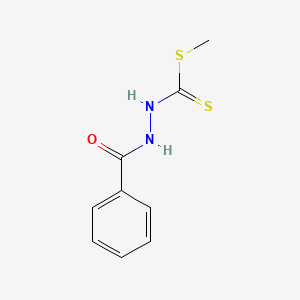
4-Methylphenyl pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an ester derivative of nicotinic acid (vitamin B3) and p-tolyl alcohol
准备方法
Synthetic Routes and Reaction Conditions: Nicotinic acid p-tolyl ester can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with p-tolyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of nicotinic acid p-tolyl ester may involve similar esterification processes but on a larger scale. Mechanochemical methods, such as high-speed ball-milling (HSBM), have also been explored for the synthesis of esters, including nicotinic acid derivatives . This method is solvent-free and energy-efficient, aligning with green chemistry principles.
化学反应分析
Types of Reactions: Nicotinic acid p-tolyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and p-tolyl alcohol.
Oxidation: The p-tolyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under appropriate conditions.
Major Products:
Hydrolysis: Nicotinic acid and p-tolyl alcohol.
Oxidation: p-Toluic acid or other oxidized derivatives.
Substitution: Various substituted esters or amides.
科学研究应用
Nicotinic acid p-tolyl ester has several scientific research applications:
作用机制
The mechanism of action of nicotinic acid p-tolyl ester involves its hydrolysis to release nicotinic acid and p-tolyl alcohol. Nicotinic acid acts on nicotinic acid receptors, influencing lipid metabolism and exerting vasodilatory effects . The p-tolyl group may also contribute to the compound’s overall biological activity through its interactions with cellular targets.
相似化合物的比较
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in various therapeutic applications.
Methyl Nicotinate: An ester of nicotinic acid with similar pharmacological properties.
Uniqueness: Nicotinic acid p-tolyl ester is unique due to the presence of the p-tolyl group, which may impart distinct chemical and biological properties compared to other nicotinic acid esters. Its specific ester linkage and potential for hydrolysis make it a valuable compound for targeted drug delivery and controlled release applications .
属性
CAS 编号 |
3468-51-7 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
(4-methylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO2/c1-10-4-6-12(7-5-10)16-13(15)11-3-2-8-14-9-11/h2-9H,1H3 |
InChI 键 |
YBUBSLHHVFYHMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
溶解度 |
22.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
![5-(4-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002081.png)



![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)



![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)
